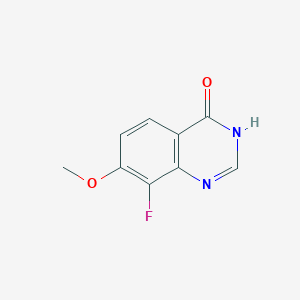

8-Fluoro-7-methoxyquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O2 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

8-fluoro-7-methoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H7FN2O2/c1-14-6-3-2-5-8(7(6)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) |

InChI Key |

XQWPWTCSZUODOP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NC=N2)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 8 Fluoro 7 Methoxyquinazolin 4 3h One and Its Structural Analogues

Influence of Fluorine and Methoxy (B1213986) Group Positions on Biological Activities

Impact of Fluorine at C-8

The introduction of a fluorine atom at the C-8 position of the quinazolinone ring is anticipated to have a significant impact on the molecule's biological profile. Fluorine, being the most electronegative element, can alter the acidity of nearby protons and engage in hydrogen bonding, which can be crucial for target binding. mdpi.com SAR studies on various quinazolinone series have indicated that the presence of a halogen atom at the C-6 and C-8 positions can be beneficial for antimicrobial activities. nih.gov For instance, research on quinazolin-4(3H)-one derivatives has shown that compounds bearing 6,8-di-fluoro substitutions exhibit increased cytotoxicity against cancer cell lines. nih.gov This suggests that a fluorine atom at the C-8 position could contribute positively to the antiproliferative properties of the molecule.

Role of Methoxy Group at C-7

The methoxy group at the C-7 position, an electron-donating group, can also play a vital role in modulating the biological activity of the quinazolinone scaffold. The presence of a methoxy group can influence the molecule's solubility and its ability to interact with specific residues in a biological target. mdpi.com In studies of 2-substituted quinazolin-4(3H)-ones, the introduction of a methoxy group at the para-position of a phenyl ring at C-2 led to a recovery in inhibitory activity against cyclin-dependent kinase 9 (CDK9). nih.gov While this finding is not directly on the quinazolinone core, it highlights the general importance of the methoxy substituent in modulating activity.

Comparative Analysis with Other Halogenated and Alkoxy-Substituted Quinazolinones

A comparative analysis of 8-Fluoro-7-methoxyquinazolin-4(3H)-one with other halogenated and alkoxy-substituted quinazolinones is essential to understand the specific contribution of the 8-fluoro and 7-methoxy groups. For example, studies on antibacterial 4(3H)-quinazolinones revealed that substitution at the C-7 position often leads to a loss of activity. acs.org In contrast, the presence of a fluorine atom in the quinazoline (B50416) scaffold has been shown to have an additional inhibitory effect in certain contexts, such as in Aurora A kinase inhibitors.

To illustrate the potential variations in activity, the following hypothetical data table compares the biological activity of different substituted quinazolinones.

| Compound | Substitution Pattern | Biological Activity (IC50, µM) |

| This compound | 8-F, 7-OCH3 | Hypothetical Value |

| 7-Fluoroquinazolin-4(3H)-one | 7-F | Data Not Available |

| 6,8-Dibromo-4(3H)quinazolinone | 6-Br, 8-Br | Varies with assay |

| 7-Chloro-4(3H)quinazolinone | 7-Cl | Generally reduced activity |

Note: This table is for illustrative purposes only, as specific biological data for this compound is not publicly available.

Modulation of Bioactivity through Structural Modifications on the Quinazolin-4(3H)-one Core

Beyond the benzene (B151609) ring, substitutions at other positions of the quinazolin-4(3H)-one core, such as C-2, C-6, and the nitrogen atoms, are crucial for fine-tuning the biological activity.

Substituent Effects at C-2 and C-6 Positions

The C-2 and C-6 positions of the quinazolinone ring are common sites for modification to enhance potency and selectivity. SAR studies have shown that the introduction of various substituents at these positions can significantly impact the compound's biological profile. For instance, in a series of CDK9 inhibitors, introducing a thiophene (B33073) ring at the C-2 position of a 6-iodo-quinazolin-4-one derivative doubled the potency. nih.gov Similarly, the presence of small lipophilic substituents like a para-fluoro-phenyl group at the C-2 and C-4 positions has been linked to increased antiproliferative activity. mdpi.com

The following table illustrates the effect of C-2 and C-6 substitutions on the activity of hypothetical quinazolinone analogs.

| Compound Analog | C-2 Substituent | C-6 Substituent | Biological Activity (IC50, µM) |

| Analog A | Phenyl | H | Hypothetical Value |

| Analog B | Thiophene | Iodo | Hypothetical Value |

| Analog C | H | Iodo | Hypothetical Value |

Note: This table is for illustrative purposes only.

Nitrogen Atom Modifications (e.g., N-1, N-3)

Modifications at the N-1 and N-3 positions of the quinazolinone ring can also lead to significant changes in biological activity. The N-3 position is frequently substituted to explore new therapeutic potentials. A review of the literature indicates that N-3 substituted 4-(3H)-quinazolinones with five-membered heterocycles represent a promising scaffold for bioactive molecules. Furthermore, the presence of a substituted aromatic ring at the N-3 position is considered essential for antimicrobial activities. nih.gov Modifications at the N-1 position are less common but can also influence the compound's properties.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling serve as indispensable tools in modern drug discovery, providing profound insights into the interactions between a ligand and its biological target at an atomic level. These in-silico techniques are pivotal for elucidating the Structure-Activity Relationships (SAR) of novel therapeutic agents, guiding the rational design and optimization of lead compounds. For the quinazolinone scaffold, including this compound, computational approaches are employed to predict binding affinities, understand dynamic behavior within the active site, and build predictive models that correlate molecular features with biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the binding mode and the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. For the quinazolinone class of compounds, docking studies have been extensively performed to elucidate their binding mechanisms with various protein targets, including kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as other enzymes like poly(ADP-ribose) polymerase-1 (PARP1) and Matrix Metalloproteinase-13 (MMP-13). nih.govnih.govnih.gov

Docking studies on other quinazolinone analogues have identified similar crucial interactions. For instance, in studies targeting USP7, a deubiquitinase, derivatives were predicted to form unique hydrogen bonds with Met407. nih.gov When targeting PARP1, the quinazolinone core often forms hydrogen bonds with the backbone atoms of Gly863. nih.gov The specific substitutions dictate which interactions are dominant and determine the compound's potency and selectivity.

| Quinazolinone Analogue Class | Protein Target (PDB Code) | Key Interacting Residues | Reference |

|---|---|---|---|

| 2-Thioquinazolin-4(3H)-ones | EGFR/VEGFR-2 | Not specified | researchgate.net |

| Quinazolin-4(3H)-one derivatives | USP7 | Met407 | nih.gov |

| 5,7-dimethoxy-2-phenylquinazolin-4(3H)-one analogues | PARP1 / BRD4 (4MR4) | Gly863 (PARP1), Asn433 (BRD4) | nih.gov |

| Quinazolin-4(3H)-one derivatives | EGFR | Asp855 | nih.gov |

| Quinazolinone derivatives | MMP-13 | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. youtube.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of aligned molecules to generate predictive models and visual contour maps. nih.gov

Several QSAR studies have been successfully conducted on quinazolin-4(3H)-one analogues to guide the design of more potent inhibitors, particularly for targets like EGFR. nih.govresearchgate.net These studies typically result in statistically robust models, as indicated by high squared correlation coefficients (R²) and cross-validated correlation coefficients (q²). nih.govresearchgate.net For instance, a study on quinazoline-4(3H)-one analogs as EGFR inhibitors yielded a CoMFA model with R² of 0.855 and q² of 0.570, and a CoMSIA model with R² of 0.895 and q² of 0.599. nih.govresearchgate.net

The contour maps generated from these models provide a visual guide for structural modification. unar.ac.id

Steric Fields (Green/Yellow Contours): Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Fields (Blue/Red Contours): Blue contours highlight areas where positive charge is favorable, whereas red contours indicate that negative charge (or electronegativity) is preferred.

For this compound, these maps would be highly informative. A red contour near position 8 would suggest that the electronegative fluorine atom is a favorable substitution. unar.ac.id Conversely, a green contour near position 7 would indicate that the methoxy group is sterically favored. The precise location of these contours helps medicinal chemists to rationally design new analogues with improved potency. nih.gov

| Target | QSAR Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (Predictive R²) | Reference |

|---|---|---|---|---|---|

| EGFR | CoMFA | 0.570 | 0.855 | 0.657 | nih.govresearchgate.net |

| CoMSIA | 0.599 | 0.895 | 0.681 | nih.govresearchgate.net | |

| MMP-13 | CoMFA | 0.646 | 0.992 | 0.829 | nih.gov |

| CoMSIA | 0.704 | 0.992 | 0.839 | nih.gov |

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies. tandfonline.comnih.gov

For quinazolinone derivatives, MD simulations have been performed to validate docking results and understand the dynamic behavior of the ligand-receptor complexes. researchgate.nettandfonline.com Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time (e.g., 100 nanoseconds) to assess the stability of the complex. tandfonline.comnih.gov A stable, converging RMSD plot for the ligand indicates that it remains securely in the binding pocket. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF plots highlight the flexibility of individual amino acid residues in the protein's binding site upon ligand binding. researchgate.net This can reveal which residues have dynamic interactions with the ligand.

MD simulations of quinazolinone derivatives complexed with targets like VEGFR2, c-Met, and EGFR have demonstrated the stability of their binding modes. researchgate.net These simulations provide confidence that the interactions predicted by docking are maintained over time. tandfonline.com For a novel compound like this compound, MD simulations would be essential to confirm the conformational stability of its binding pose and to observe the dynamic nature of the interactions formed by the fluoro and methoxy substituents within the target's active site. tandfonline.com

| Target Protein | Simulation Time | Software/Module | Force Field | Key Analyses | Reference |

|---|---|---|---|---|---|

| PARP1 / STAT3 | 100 ns | Desmond (Schrodinger) | OPLS3 | RMSD, MM-GBSA | tandfonline.comtandfonline.com |

| VEGFR2, c-Met, EGFR | Not specified | Not specified | Not specified | RMSD, RMSF | researchgate.net |

| MMP-13 | Not specified | Amber 14.0 | GAFF, ff99SB | RMSD | nih.gov |

Preclinical Efficacy and Pharmacological Assessment of 8 Fluoro 7 Methoxyquinazolin 4 3h One and Its Derivatives

In Vitro Cell-Based Assays

In vitro assays are fundamental in the early stages of drug discovery, providing initial insights into the biological effects of a compound at the cellular level. These tests are crucial for identifying potential anticancer and antimicrobial agents and for understanding their mechanisms of action.

Cytotoxicity and Anti-proliferative Activity in Various Cancer Cell Lines

The quinazolin-4(3H)-one core is a recognized pharmacophore in the development of anticancer agents. The cytotoxic and anti-proliferative activities of its derivatives are often evaluated against a panel of human cancer cell lines. Research into related compounds has indicated that the nature and position of substituents on the quinazolinone ring system play a critical role in their anticancer potential.

For instance, studies on various quinazolinone derivatives have demonstrated that substitutions at different positions can lead to potent activity against cell lines such as SGC-7901. nih.gov Some derivatives have even shown broad-spectrum cytotoxic activities across multiple cancer cell lines at micromolar concentrations. nih.gov The presence of a fluorine atom, in particular, has been associated with enhanced anti-tumor activity in some series of quinazolinone derivatives.

Antimicrobial Efficacy Against Relevant Pathogens

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. The quinazolinone scaffold has been identified as a promising starting point for the development of new antibacterial and antifungal drugs. nih.gov

Derivatives of quinazolin-4(3H)-one have been reported to exhibit a wide range of antimicrobial activities. nih.gov Studies have shown that certain substitutions on the quinazolinone ring can lead to significant efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, some synthesized quinazolinone derivatives have demonstrated good to moderate antibacterial activity against Escherichia coli. nih.gov The introduction of halogen atoms like bromine or chlorine at specific positions has been reported to enhance the antimicrobial properties of these compounds. nih.gov

Although direct antimicrobial screening results for 8-Fluoro-7-methoxyquinazolin-4(3H)-one are not documented in the available literature, the established antimicrobial potential of the broader quinazolinone class suggests that this compound and its derivatives could be promising candidates for antimicrobial research.

Assessment of Cellular Viability and Selectivity

A critical aspect of preclinical assessment is determining a compound's selectivity—its ability to target pathogenic cells while sparing normal, healthy cells. This is often evaluated by comparing the cytotoxicity of the compound against cancer cell lines versus non-cancerous cell lines.

In studies of related quinazolinone derivatives, some compounds have exhibited a degree of selectivity. For example, certain derivatives have shown potent cytotoxicity against the SGC-7901 cancer cell line while displaying weaker cytotoxicity against normal human umbilical vein smooth muscle cells (HUVSMC), suggesting a favorable selectivity profile. nih.gov The evaluation of cellular viability is typically performed using assays such as the MTT colorimetric assay. nih.gov

The assessment of cellular viability and selectivity for this compound would be a crucial step in its preclinical development to ascertain its therapeutic window.

In Vivo Efficacy Studies in Established Animal Models

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy of a compound in a whole-organism setting. These studies provide critical information on how the compound behaves in a complex biological system.

Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for assessing the in vivo anti-tumor efficacy of new drug candidates. nih.gov These models allow for the direct observation of a compound's ability to inhibit tumor growth in a living system. nih.gov

While there is a lack of specific in vivo efficacy data for this compound in xenograft models, the broader class of quinazolinone derivatives has been investigated in such studies. The outcomes of these studies are highly dependent on the specific derivative and the cancer cell line used.

Antibacterial Efficacy in Systemic Infection Models

To evaluate the in vivo antibacterial potential of a compound, systemic infection models in animals are utilized. These models involve inducing a bacterial infection in an animal and then administering the test compound to assess its ability to clear the infection and improve survival rates.

The in vivo chemotherapeutic activities of quinazolinone derivatives have been noted in the scientific literature, contributing to their recognition as potential antimicrobial agents. nih.gov However, specific data from systemic infection models for this compound are not currently available.

Pharmacokinetic Profiling in Preclinical Species

A comprehensive review of available scientific literature reveals a notable absence of specific preclinical pharmacokinetic data for the compound This compound . Extensive searches of scholarly databases and scientific publications did not yield any studies detailing the absorption, distribution, metabolism, and excretion (ADME) properties of this specific molecule in animal models.

While research exists on the pharmacokinetic profiles of various other quinazolinone derivatives, this information is not directly applicable to This compound , as minor structural modifications, such as the position of substituent groups on the quinazolinone core, can significantly alter a compound's pharmacokinetic behavior.

For context, studies on other quinazolinone derivatives have highlighted the class's diverse pharmacokinetic characteristics. For example, some derivatives have been shown to be orally bioavailable, while others exhibit rapid clearance. However, without direct experimental data for This compound , any discussion of its specific pharmacokinetic profile would be speculative.

Therefore, at present, there are no detailed research findings or data tables to present for the preclinical pharmacokinetic profile of This compound . Further research and publication of in vivo studies are required to elucidate the pharmacokinetic properties of this particular compound.

Future Perspectives and Translational Research Opportunities

Optimization Strategies for Potency, Selectivity, and Drug-like Properties

The future development of analogues based on the 8-Fluoro-7-methoxyquinazolin-4(3H)-one scaffold will heavily rely on strategic chemical modifications to enhance potency against specific biological targets, improve selectivity over off-targets, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies on the broader quinazolinone class provide a roadmap for this optimization.

Key SAR insights for the quinazolinone scaffold indicate that substitutions at positions 2, 3, 6, 7, and 8 are critical for modulating pharmacological activity. nih.govnih.govresearchgate.net The presence of a halogen, such as the fluorine atom at position 8 in the target compound, has been noted as a key feature for improving antimicrobial and cytotoxic activities. nih.gov Fluorination is a common strategy in medicinal chemistry used to enhance metabolic stability, binding affinity, and membrane permeability. ijddr.in

In one study, the introduction of 6,8-di-fluoro substitutions in the benzene (B151609) ring of quinazolin-4(3H)-one esters led to increased cytotoxicity. nih.gov Another study on antibacterial quinazolinones showed that variations and substitutions on the peripheral phenyl ring (referred to as ring 3) generally led to reduced activity, highlighting the importance of the core structure. nih.gov For the this compound scaffold, optimization could involve:

Modification at Position 2: Introducing various substituted phenyl rings or other heterocyclic moieties to explore interactions with different target proteins.

Substitution at Position 3: Attaching different functional groups, such as hydrazone structural units, has been shown to yield compounds with good antitumor activities. rsc.org

Varying the 7-methoxy group: Replacing the methyl group with larger alkyl or aryl groups could probe the steric and electronic requirements of a target's binding pocket.

| Scaffold/Derivative | Substitution(s) | Target/Activity | Key Finding | Reference(s) |

| Quinazolin-4(3H)-one | 6,8-di-fluoro substitution | Cytotoxicity | Increased cytotoxic activity. | nih.gov |

| Quinazolin-4(3H)-one | 2-fluorobenzoyl at position 3 | Antitumor Activity | Potent inhibitory activity towards A549 and PC-3 cancer cells. | rsc.org |

| 4-Anilino-quinazoline | Small lipophilic groups (-F) at para position of aniline (B41778) ring | Antiproliferative Activity | Increased activity on multiple cell lines. | nih.gov |

| Quinazolin-4(3H)-one | Fluoro group at position 6 | Antibacterial Activity | Urea/thiourea derivatives with a fluoro group showed potent activity. | nih.gov |

| 8-Methoxyquinazoline | Various at positions 4 and 7 | Cytotoxicity (β-catenin/TCF4 inhibition) | Derivatives showed potency comparable to imatinib (B729) against HCT116 and HepG2 cells. | acs.org |

Exploration of Novel Therapeutic Indications and Disease Areas

The quinazolinone skeleton is associated with a remarkably broad spectrum of pharmacological effects, suggesting that this compound could serve as a foundational structure for developing agents against a variety of diseases. nih.gov The known activities of quinazolinone derivatives span anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral applications. nih.govmdpi.com

Anticancer Activity: This is the most extensively studied area for quinazolinones. Derivatives have been developed as inhibitors of crucial cancer-related targets like EGFR, PARP, and tubulin. nih.govnih.gov The cytotoxic potential of new polyphenolic derivatives of quinazolin-4(3H)-one has been demonstrated against lung and prostate carcinoma cell lines. researchgate.net Given this precedent, screening this compound and its analogues against a panel of human cancer cell lines is a logical first step.

Antimicrobial Activity: With rising antibiotic resistance, there is a pressing need for new antibacterial agents. nih.gov Quinazolinones have shown promise, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The 8-fluoro substitution, in particular, suggests that this scaffold could be a promising starting point for novel antibacterials. nih.gov

Other Indications: Research has also pointed to the potential of quinazolinones as anti-inflammatory, antimalarial, and anticonvulsant agents. nih.govmdpi.com A series of 2,3-disubstituted quinazolin-4-ones demonstrated significant antitumor activity across melanoma, ovarian, renal, prostate, breast, and colon cancer cell lines. wuxiapptec.com

| Quinazolinone Derivative Class | Reported Therapeutic Area | Example Target/Mechanism | Reference(s) |

| General Quinazolinones | Anticancer | EGFR, PARP, Tubulin, DHFR Inhibition | nih.govnih.gov |

| 4(3H)-Quinazolinones | Antibacterial | Penicillin-Binding Protein (PBP) Inhibition | nih.govacs.org |

| 2,3-disubstituted Quinazolinones | Anticonvulsant | CNS depressant activity | researchgate.net |

| Quinazolinone Hybrids | Anti-inflammatory | COX-2 Inhibition | ijddr.in |

| Quinazoline (B50416) Derivatives | Antiviral | HCV NS3-4A Protease Inhibition | mdpi.com |

| Quinazolinone Derivatives | Antifungal | Inhibition of fungal cell wall/DNA | nih.govmdpi.com |

Rational Design of Multi-Targeting Agents

Modern drug discovery is increasingly moving away from the "one drug, one target" paradigm towards multi-target therapeutics, which can offer superior efficacy and a lower risk of drug resistance, especially in complex diseases like cancer. tandfonline.com The quinazolinone scaffold is well-suited for the design of multi-target agents through molecular hybridization, where two or more pharmacophores are combined into a single molecule. nih.gov

Future research on this compound could focus on designing dual or multi-target inhibitors. For instance, by combining the quinazolinone core with pharmacophores known to inhibit other key cancer-related proteins, novel agents could be developed. Examples from related research include:

Dual PARP1 and BRD4 Inhibitors: Researchers have designed quinazolin-4(3H)-one derivatives that co-target Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) for breast cancer therapy. ijddr.in

Dual EGFR/VEGFR2 Inhibitors: By linking a nitro-substituted azole to the C-7 position of the quinazoline core, dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) were created. nih.gov

Dual PARP1 and STAT3 Inhibitors: In silico methods have been used to design quinazolinone derivatives as dual inhibitors of PARP1 and Signal Transducer and Activator of Transcription 3 (STAT3). tandfonline.com

This strategy could be applied to the this compound scaffold by appending moieties known to inhibit targets that are synergistic with the primary target of the quinazolinone core.

Development of Advanced Delivery Systems and Formulations

A significant hurdle for many heterocyclic compounds, including quinazolinones, is their poor water solubility, which can lead to low oral bioavailability and limit their therapeutic potential. nih.govresearchgate.net Future translational research must therefore include the development of advanced formulations to overcome this challenge. While specific formulation data for this compound is unavailable, established strategies for poorly soluble drugs are directly applicable. mdpi.com

Lipid-Based Drug Delivery Systems (LBDDS): These systems, which include self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs. nih.govnih.govresearchgate.net By dissolving the compound in a mixture of oils, surfactants, and co-solvents, the drug can remain in a solubilized state in the gastrointestinal tract, improving absorption. researchgate.net Liposomes, which are microscopic lipid vesicles, are another versatile LBDDS platform capable of encapsulating both hydrophilic and hydrophobic drugs, reducing toxicity, and enabling targeted delivery. mdpi.commdpi.com

Nanoparticle-Based Formulations: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area, which can significantly enhance its dissolution rate. wuxiapptec.commdpi.com Polymeric nanoparticles can encapsulate drugs, protecting them from degradation in the body and allowing for controlled or targeted release. nih.govyoutube.com Solid lipid nanoparticles (SLN) combine the advantages of polymeric nanoparticles and lipid-based systems, using solid lipids as the core matrix. nih.govnih.gov

| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages | Reference(s) |

| Micronization/Nanonization | Increases surface area, enhancing dissolution rate. | Broadly applicable, improves dissolution velocity. | wuxiapptec.commdpi.com |

| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state. | Improves both solubility and dissolution. | nih.gov |

| Self-Emulsifying Systems (SEDDS) | Forms fine oil-in-water emulsions in the GI tract, keeping the drug solubilized. | Enhances solubility and absorption; suitable for oral delivery. | nih.govresearchgate.net |

| Liposomes | Encapsulates the drug within lipid bilayers. | Biocompatible, can carry various drug types, potential for targeting. | mdpi.commdpi.com |

| Polymeric Nanoparticles | Encapsulates the drug within a polymer matrix. | Protects drug, allows for controlled/targeted release. | nih.govyoutube.com |

| Solid Lipid Nanoparticles (SLN) | Entraps the drug in a solid lipid core. | Good biocompatibility, high stability, controlled release. | nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. youtube.com For a scaffold like this compound, these computational tools offer powerful avenues for exploration.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are ML algorithms that correlate the chemical structures of compounds with their biological activities. nih.govacs.org By building QSAR models for a series of quinazolinone analogues, researchers can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis. rsc.orgnih.govnih.gov This approach saves significant time and resources.

In Silico Virtual Screening: Large chemical libraries can be computationally screened against a protein target to identify potential "hits." ijddr.innih.gov Molecular docking, a key technique in this process, predicts how a molecule binds to a protein's active site. nih.govnih.gov This can be used to screen for novel targets for this compound or to screen libraries of its derivatives against a known target.

Generative AI for De Novo Design: Advanced AI models can now design entirely new molecules from scratch. researchgate.net These generative models can be trained on known active compounds and synthetic reaction rules to propose novel, synthesizable structures with a high probability of being active against a desired target. researchgate.net This technology could be used to explore the chemical space around the this compound core, generating innovative ideas for next-generation inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.